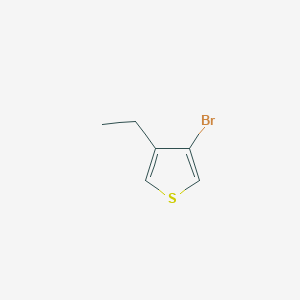

3-Bromo-4-ethylthiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

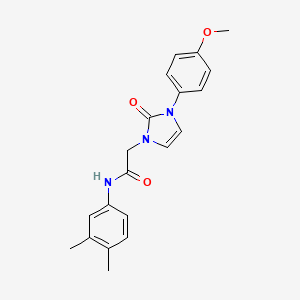

3-Bromo-4-ethylthiophene is a chemical compound with the CAS Number: 83663-39-2. It has a molecular weight of 191.09 and is stored at a temperature of 4 degrees Celsius . It is a liquid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrS/c1-2-5-3-8-4-6 (5)7/h3-4H,2H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

1. Polymer Synthesis and Electrochemical Properties

Research has demonstrated the use of 3-Bromo-4-ethylthiophene in the synthesis of polythiophene derivatives. These derivatives exhibit unique electrochemical properties, making them suitable for various applications in electrochemical devices. For instance, Dogbéavou et al. (1997) synthesized poly [3-(1-naphthylthiophene)] using a coupling reaction involving 3-bromothiophene, which is closely related to this compound (Dogbéavou et al., 1997).

2. Catalytic Oxidation Processes

The compound's role in catalytic oxidation processes has been explored, particularly in the oxidation of thiophenes. For example, Volkov and Kazakova (1981) studied the oxidation of 3-methyl-2-ethylthiophene, which shares structural similarities with this compound, highlighting its reactivity and the resulting oxidation products (Volkov & Kazakova, 1981).

3. Photoactive Materials

This compound derivatives have been employed in the development of photoactive materials. For instance, Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene, a similar compound, to create a library of functional organic electronic materials (Vamvounis & Gendron, 2013).

4. Synthesis of Novel Polymer Materials

Yin et al. (2013) discussed the synthesis of poly(3,4-ethylenedioxythiophene) from monohalogen substituted thiophene-based derivatives, including those related to this compound. This highlights its potential in creating new polymer materials with various applications (Yin et al., 2013).

5. Development of Conductive Films

The use of bromine-based oxidants in the development of conductive polymer films, such as those derived from thiophene compounds similar to this compound, has been investigated. Chelawat, Vaddiraju, and Gleason (2010) highlighted the advantages of using bromine in achieving higher conductivities and more conformal deposition in poly(3,4-ethylenedioxythiophene) films (Chelawat, Vaddiraju, & Gleason, 2010).

Safety and Hazards

The safety information for 3-Bromo-4-ethylthiophene includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

While specific future directions for 3-Bromo-4-ethylthiophene were not found in the search results, it’s worth noting that thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mechanism of Action

Target of Action

3-Bromo-4-ethylthiophene is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical processes, suggesting that they may affect multiple pathways .

Result of Action

Thiophene derivatives are known to have various biological effects, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

3-bromo-4-ethylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-2-5-3-8-4-6(5)7/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJMTWJFLICWGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)

![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)

![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)

![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)